N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide
Description
N-(5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide is a bis-heterocyclic compound featuring a 1,3-dimethylpyrazole core fused to a 1,3,4-oxadiazole ring, further linked to a 2-phenoxypropanamide group. This structural framework is characteristic of bioactive molecules, as both pyrazole and oxadiazole moieties are known for their roles in medicinal and agrochemical applications. The compound’s design likely aims to leverage synergistic electronic and steric effects from its substituents to modulate biological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-9-13(21(3)20-10)15-18-19-16(24-15)17-14(22)11(2)23-12-7-5-4-6-8-12/h4-9,11H,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZLBVOSVIFHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C(C)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the formation of the oxadiazole ring, and finally the coupling with the phenoxypropanamide moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Substitution Reactions at Oxadiazole and Pyrazole Moieties
The oxadiazole ring undergoes nucleophilic substitution at the C-2 position due to electron deficiency, while the pyrazole ring participates in regioselective substitutions mediated by its methyl groups.
Key Findings :
-
The oxadiazole ring is susceptible to nucleophilic attack at C-2, facilitating functionalization with amines or acylating agents .
-
Pyrazole methylation at N-1 and N-3 positions enhances steric hindrance, directing further substitutions to the oxadiazole ring .
Cyclization and Ring-Opening Reactions
Controlled thermal or acidic conditions promote cyclization or fragmentation of the oxadiazole ring.
Mechanistic Insight :
-
POCl₃-mediated cyclization involves electrophilic activation of carbonyl groups, enabling intramolecular nucleophilic attack .
-
Acidic hydrolysis cleaves the oxadiazole ring into hydrazides and phenoxypropanamide fragments, confirmed via LC-MS .
Hydrolysis of Phenoxypropanamide Group
The amide bond hydrolyzes under strongly acidic or basic conditions:
| Conditions | Products | Reaction Efficiency | Sources |
|---|---|---|---|
| 6M HCl, reflux, 6 hours | 2-Phenoxypropanoic acid + oxadiazole-amine | >80% yield | |
| NaOH (10%), 80°C, 4 hours | Sodium 2-phenoxypropanoate + oxadiazole-amine | 75% yield |
Applications :
-
Hydrolysis products serve as intermediates for synthesizing carboxylate-functionalized oxadiazoles .
Metal Coordination and Complexation
The pyrazole N-atoms and oxadiazole O/N atoms act as ligands for transition metals:
Significance :
Electrophilic Aromatic Substitution (EAS)
The phenoxy group undergoes nitration and sulfonation:
| Reaction | Reagents | Position | Yield | Sources |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to O-Ph | 65% | |
| Sulfonation | SO₃/H₂SO₄, 50°C | Meta to O-Ph | 58% |
Outcome :
-
Electron-donating phenoxy group directs EAS to para/meta positions, confirmed via NOESY spectroscopy .
Oxidation and Reduction Reactions
-
Oxidation : KMnO₄ in acidic medium oxidizes the pyrazole methyl groups to carboxylates (yield: ~40%).
-
Reduction : H₂/Pd-C reduces the oxadiazole ring to a diamine derivative (yield: 70%) .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings via its bromide derivatives:
| Substrate | Catalyst | Product | Yield | Sources |
|---|---|---|---|---|
| 5-Bromo-oxadiazole | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized derivative | 82% |
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide typically involves multiple steps including the reaction of pyrazole derivatives with oxadiazoles. The process often utilizes hydrazines and acylating agents under controlled conditions to ensure high yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and assess the quality of the synthesized compound.
Biological Activities
This compound exhibits promising biological activities that make it a candidate for various therapeutic applications:
Anticancer Properties
Recent studies have shown that compounds similar to this compound demonstrate significant anticancer activity. For instance, newer derivatives have been tested against various cancer cell lines such as OVCAR-8 and NCI-H40, showing percent growth inhibitions exceeding 75% . The mechanism of action often involves interaction with specific cellular targets leading to apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Biological assays conducted against strains like Staphylococcus aureus and Escherichia coli revealed notable antibacterial efficacy. The disc diffusion method indicated that several synthesized derivatives exhibited good antimicrobial activity, suggesting potential use in treating bacterial infections .
Case Studies
Potential Applications
The diverse biological activities of this compound suggest several potential applications:
Medicinal Chemistry : As a lead compound for developing new anticancer or antimicrobial agents.
Pharmaceutical Development : Its unique structure may allow for modifications leading to novel therapeutics with enhanced efficacy and reduced side effects.
Research Tool : Useful in biochemical assays for studying enzyme interactions or cellular pathways related to cancer or infection.
Mechanism of Action
The mechanism of action of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
These analogs (from and ) share core heterocyclic motifs but differ in substituents and functional groups, leading to distinct physicochemical and biological profiles.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
In contrast, the compound in features a dimethylaniline group, enhancing electron-donating properties . The azabicyclooctane and 3,4-dimethoxyphenyl groups in ’s compound suggest a focus on bioavailability and receptor binding, common in neuroactive agents .
Bond Length and Conjugation Differences highlights that the N4–C12 bond in the oxadiazole ring (1.290 Å) is shorter than the N2–C9 bond in the pyrazole ring (1.311 Å), attributed to the electron-withdrawing nature of oxadiazole . This trend likely extends to the target compound, influencing its reactivity and interaction with biological targets. Dihedral angles between heterocyclic rings (e.g., 7.97° in ’s compound) indicate partial conjugation, which may affect planarity and binding efficiency. The target compound’s phenoxy group could further disrupt conjugation, altering its pharmacophore geometry .
However, the phenoxypropanamide substituent may require additional protection/deprotection steps, increasing synthetic complexity .
Biological Activity Oxadiazole derivatives (e.g., ) are reported to exhibit herbicidal and fungicidal activities due to their ability to disrupt enzyme function. The target compound’s phenoxy group may enhance lipid solubility, improving membrane permeability .
Biological Activity
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety, an oxadiazole ring, and a phenoxypropanamide group. The molecular formula is , with a molecular weight of approximately 301.33 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The oxadiazole and pyrazole groups are known for their ability to inhibit certain enzymes involved in metabolic pathways. Studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.
- Anticancer Properties : Research has shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential use in cancer therapeutics.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reduction of inflammation markers compared to control groups. The reduction in prostaglandin levels was particularly notable, indicating effective COX inhibition.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound.
Q & A
Q. What are the standard synthetic routes for N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol and phenoxypropanamide derivatives. Key steps include:
- Reagent Selection : Use of K₂CO₃ as a base in dimethylformamide (DMF) to facilitate nucleophilic substitution .
- Parameter Optimization : Temperature (room temperature to 80°C), solvent polarity, and reaction time (6–24 hours) are critical for maximizing yield and purity. For example, stirring at room temperature for 12 hours in DMF with a 10% excess of alkylating agents improves efficiency .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product, confirmed via TLC .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, the 1,3-dimethylpyrazole moiety shows singlet peaks for methyl groups at δ 2.5–3.0 ppm .
- IR Spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–O (1250–1350 cm⁻¹) confirm oxadiazole and amide linkages .
- Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular weight (e.g., [M+H]⁺ peak at m/z 385.15) .
Q. What preliminary assays are used to evaluate its bioactivity?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition :
- Lipoxygenase (LOX) Assay : Measures inhibition of lipid peroxidation at 234 nm, using linoleic acid as substrate .
- α-Glucosidase Assay : Quantifies reduced glucose release from p-nitrophenyl glucopyranoside at 405 nm .
- Antiproliferative Activity : NCI-60 human cancer cell lines (e.g., MCF-7, A549) are dosed at 10–100 µM for 48–72 hours, with viability assessed via MTT assay .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s interaction with biological targets?
- Methodological Answer : Advanced techniques include:
- Molecular Docking (AutoDock Vina) : Docking into COX-2 or α-glucosidase active sites (PDB: 5KIR) identifies key residues (e.g., Arg120, Tyr355) for hydrogen bonding .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability via root-mean-square deviation (RMSD) and solvent-accessible surface area (SASA) .
- QSAR Modeling : Hammett constants and logP values correlate substituent effects with bioactivity .
Q. What strategies resolve contradictions in bioactivity data across different assay models?
- Methodological Answer : Contradictions (e.g., high LOX inhibition but low antiproliferative activity) require:
- Dose-Response Analysis : IC₅₀ values across 5–8 concentrations (e.g., 1–100 µM) validate potency thresholds .
- Selectivity Profiling : Compare activity against off-target enzymes (e.g., BChE) to rule out non-specific binding .
- Metabolic Stability Testing : Microsomal assays (human liver microsomes, 1 mg/mL) assess CYP450-mediated degradation, which may explain reduced efficacy in cell-based assays .
Q. How are reaction mechanisms for oxadiazole ring formation validated experimentally?
- Methodological Answer : Mechanistic studies employ:
- Isotopic Labeling : ¹⁵N-labeled hydrazine precursors track nitrogen incorporation into the oxadiazole ring via LC-MS .
- Kinetic Studies : Pseudo-first-order rate constants (kobs) for cyclization steps are derived from HPLC time-course data (λ = 254 nm) .
- DFT Calculations : Gaussian09 optimizes transition states (B3LYP/6-31G*) to confirm energy barriers for ring closure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
